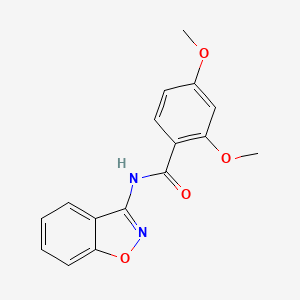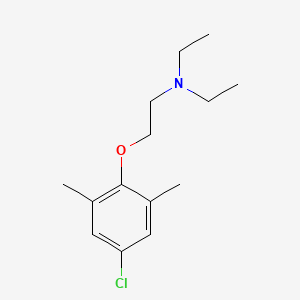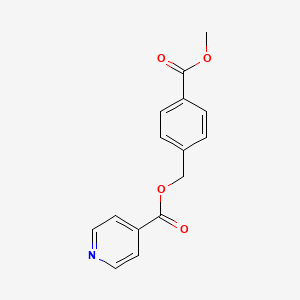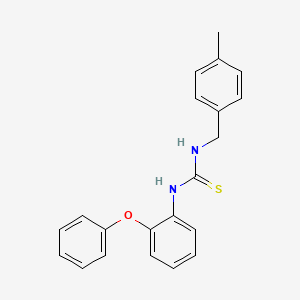
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea (MPPT) is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is used in scientific research for various applications. MPPT is synthesized by a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea is not fully understood, but it is believed to act on various cellular pathways. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to activate peroxisome proliferator-activated receptor gamma, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to increase the levels of adiponectin, which is involved in glucose and lipid metabolism. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been found to reduce the levels of triglycerides and cholesterol in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea. One potential direction is the study of its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have antitumor activity, and further studies could explore its potential as a cancer therapy. Another potential direction is the study of its potential use in treating obesity and diabetes. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have metabolic effects, and further studies could explore its potential as a treatment for these conditions. Additionally, further studies could explore the mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea involves a multistep process that includes the reaction of 2-bromoanisole with potassium thiocyanate to obtain 2-phenylthioanisole. This compound is then further reacted with 4-methylbenzyl chloride to obtain N-(4-methylbenzyl)-2-phenylthioanisole. Finally, this compound is reacted with phenoxyboronic acid to obtain N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its various scientific research applications. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its potential use in treating obesity and diabetes.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-11-13-17(14-12-16)15-22-21(25)23-19-9-5-6-10-20(19)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMJGYMKGTRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
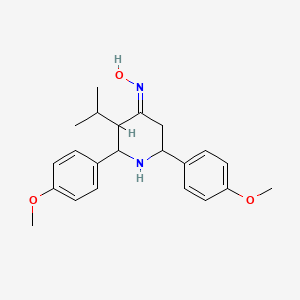
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
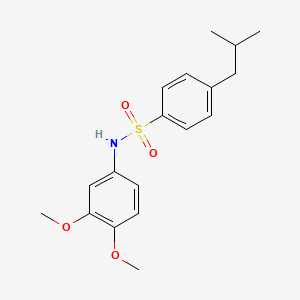

![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)
